REACTION_CXSMILES
|
S(=O)(=O)(O)O.C([O:9][C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[C:15](=[O:19])[CH:14](C(OCC)=O)[CH:13]2[OH:25])(=O)C>O>[OH:9][C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[C:15](=[O:19])[CH2:14][C:13]2=[O:25]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
5-acetoxy-2-carbethoxy-3-hydroxy-1-indanone
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C=C2C(C(C(C2=CC1)=O)C(=O)OCC)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The insoluble substance was filtered when hot
|
Type
|
CUSTOM
|
Details
|
the yellow precipitate formed
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
CUSTOM
|
Details
|
was dried on suction pump
|
Type
|
WASH
|
Details
|
washed in ice water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C2C(CC(C2=CC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |